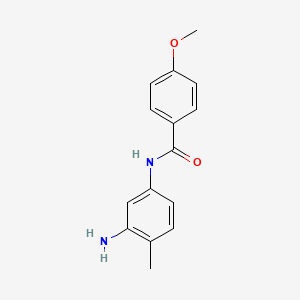

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide

CAS No.: 1016796-09-0

Cat. No.: VC2527637

Molecular Formula: C15H16N2O2

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016796-09-0 |

|---|---|

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | N-(3-amino-4-methylphenyl)-4-methoxybenzamide |

| Standard InChI | InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18) |

| Standard InChI Key | QSFKSTOQXQDXKY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N |

Introduction

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is a synthetic organic compound with the chemical formula C₁₅H₁₆N₂O₂ and a molecular weight of 256.3 g/mol . It is a derivative of benzamide, featuring an amino group and a methyl group on one phenyl ring and a methoxy group on the other. This compound is of interest in various chemical and pharmaceutical studies due to its structural properties and potential biological activities.

Synthesis and Preparation

While specific synthesis protocols for N-(3-Amino-4-methylphenyl)-4-methoxybenzamide are not detailed in the available literature, it is likely prepared through standard amide coupling reactions. Such reactions typically involve the condensation of an amine with a carboxylic acid derivative in the presence of a coupling agent. The choice of coupling agent and reaction conditions can significantly affect the yield and purity of the product.

Biological and Pharmacological Activities

Although specific biological activities of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide have not been extensively reported, compounds with similar structures have shown promising pharmacological properties. For instance, benzamide derivatives have been explored for their antioxidant, antimicrobial, and anticancer activities . The presence of an amino group and a methoxy group in this compound could potentially enhance its antioxidant capacity, as seen in other benzamide derivatives where electron-donating groups improve antioxidative properties .

Research Findings and Future Directions

Given the lack of specific research findings on N-(3-Amino-4-methylphenyl)-4-methoxybenzamide, future studies could focus on evaluating its biological activities, such as antioxidant capacity and potential interactions with enzymes or receptors. Computational modeling and in vitro assays would be valuable tools in assessing its pharmacological potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume